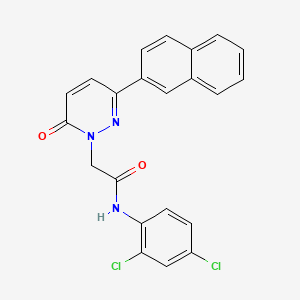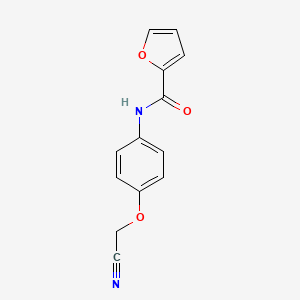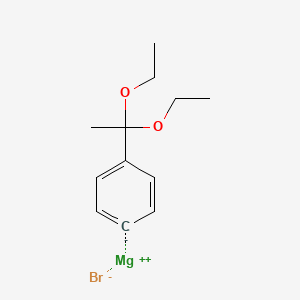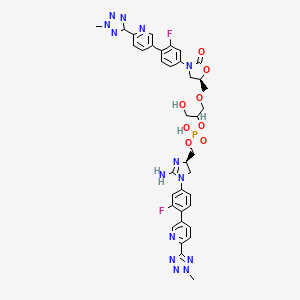
((R)-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-(((R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluoro, tetrazolyl, pyridinyl, iminoimidazolidinyl, oxazolidinyl, and phosphate groups, making it a versatile candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
-
Formation of the Fluoro-Tetrazolyl Intermediate: : The initial step involves the synthesis of the 3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl intermediate. This can be achieved through a nucleophilic substitution reaction where a fluoro group is introduced to the aromatic ring, followed by the formation of the tetrazole ring via a cycloaddition reaction.
-
Iminoimidazolidinyl Formation: : The next step involves the formation of the iminoimidazolidinyl group. This can be done by reacting the fluoro-tetrazolyl intermediate with an appropriate amine under acidic conditions to form the iminoimidazolidinyl structure.
-
Oxazolidinyl Group Introduction: : The oxazolidinyl group is introduced through a cyclization reaction involving the fluoro-tetrazolyl intermediate and an appropriate diol under basic conditions.
-
Phosphorylation: : The final step involves the phosphorylation of the hydroxyl group to form the hydrogen phosphate ester. This can be achieved using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The iminoimidazolidinyl and oxazolidinyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iminoimidazolidinyl group would yield an oxo-imidazolidinyl derivative, while reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural complexity and functional diversity make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique functional groups allow for tailored modifications to achieve desired characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and tetrazolyl groups may enhance binding affinity and specificity, while the iminoimidazolidinyl and oxazolidinyl groups may modulate the compound’s activity. The hydrogen phosphate ester group can facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate
- (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen sulfate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity, specificity, and stability, making it a valuable candidate for further research and development.
(®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate , highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C37H37F2N14O8P |
|---|---|
Molecular Weight |
874.7 g/mol |
IUPAC Name |
[(4R)-2-amino-1-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-4,5-dihydroimidazol-4-yl]methyl [1-[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy]-3-hydroxypropan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C37H37F2N14O8P/c1-50-46-34(44-48-50)32-9-3-21(13-41-32)28-7-5-24(11-30(28)38)52-15-23(43-36(52)40)18-59-62(56,57)61-27(17-54)20-58-19-26-16-53(37(55)60-26)25-6-8-29(31(39)12-25)22-4-10-33(42-14-22)35-45-49-51(2)47-35/h3-14,23,26-27,54H,15-20H2,1-2H3,(H2,40,43)(H,56,57)/t23-,26-,27?/m1/s1 |
InChI Key |
TUQOELVZOXJYRP-UTZIHYNGSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](N=C4N)COP(=O)(O)OC(CO)COC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(N=C4N)COP(=O)(O)OC(CO)COCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




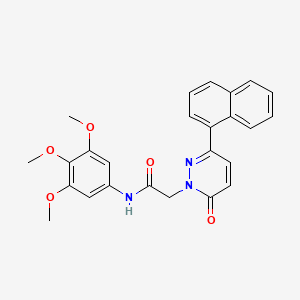

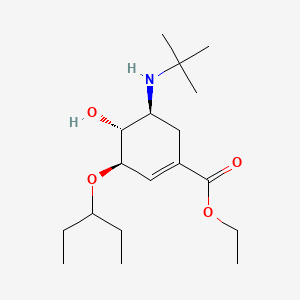
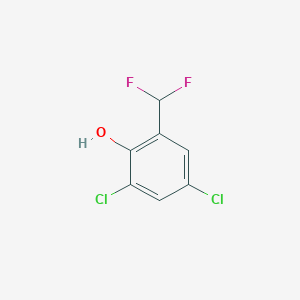
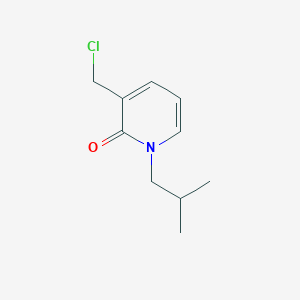
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
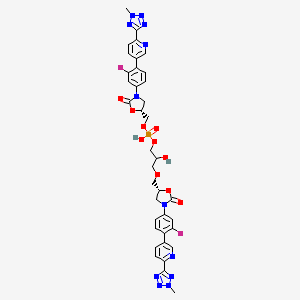
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
